Biochemical Potency: Afuresertib Ki Values Compared to ATP-Competitive and Allosteric AKT Inhibitors
Afuresertib demonstrates sub-nanomolar inhibitory potency against AKT1 (Ki = 0.08 nM), which is 37.5-fold more potent than A-674563 (Ki = 11 nM) . Compared to other clinical-stage pan-AKT inhibitors, Afuresertib exhibits numerically superior AKT1 inhibition: Capivasertib (AZD5363) IC50 = 3 nM, Ipatasertib (GDC-0068) IC50 = 5 nM, GSK690693 IC50 = 2 nM, and Miransertib (ARQ-092) IC50 = 2.7 nM . These values are drawn from cell-free biochemical assays using purified recombinant AKT1; note that Ki and IC50 values are not directly interchangeable but provide a rank-order potency reference.
| Evidence Dimension | AKT1 inhibitory potency (biochemical assay) |
|---|---|
| Target Compound Data | Ki = 0.08 nM |
| Comparator Or Baseline | A-674563 (Ki = 11 nM); Capivasertib (IC50 = 3 nM); Ipatasertib (IC50 = 5 nM); GSK690693 (IC50 = 2 nM); Miransertib (IC50 = 2.7 nM) |
| Quantified Difference | 37.5-fold more potent than A-674563; numerically lower Ki/IC50 than all listed comparators |
| Conditions | Cell-free biochemical assays; Afuresertib Ki determined via [gamma-33P]ATP continuous real-time fluorescence detection assay |
Why This Matters
Higher biochemical potency at AKT1 may enable lower effective dosing, potentially reducing off-target toxicity in experimental systems, though cellular and in vivo potency may vary with pharmacokinetic factors.
